Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Description

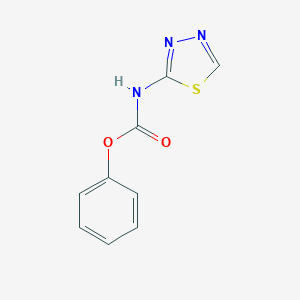

Phenyl 1,3,4-thiadiazol-2-ylcarbamate (CAS: 26907-41-5) is a specialized aromatic compound with the molecular formula C₉H₇N₃O₂S and a molecular weight of 221.24 g/mol (purity ≥98%) . Its structure features a 1,3,4-thiadiazole core substituted with a carbamate group (-O-CO-N-) at position 2 and a phenyl ring at the carbamate’s oxygen (Figure 1). This compound is widely utilized in:

- Coupling reactions (e.g., Suzuki-Miyaura cross-coupling),

- Pharmaceutical intermediates (e.g., antitumor agents),

- Functional materials (e.g., organic semiconductors) .

Its synthesis involves reacting 2-amino-1,3,4-thiadiazole with phenyl chloroformate under controlled conditions, yielding high-purity batches with traceable quality assurance data .

Properties

IUPAC Name |

phenyl N-(1,3,4-thiadiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-9(11-8-12-10-6-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXBMBIDWCWNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A novel one-pot method for synthesizing 1,3,4-thiadiazole derivatives involves reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclizing agent. While this approach primarily yields 2-amino-1,3,4-thiadiazoles, it can be adapted for phenyl carbamate derivatives by substituting carboxylic acids with phenyl chloroformate.

Reaction Conditions :

-

Reagents : Thiosemicarbazide (5 mmol), phenyl chloroformate (5 mmol), PPE (20 g), chloroform (30 mL).

-

Procedure : The reagents are refluxed at 60–85°C for 10 hours, followed by neutralization with NaHCO₃ and extraction with ethyl acetate.

-

Yield : Analogous reactions produce yields of 44–70% for related thiadiazoles.

Mechanistic Pathway :

-

Salt Formation : Thiosemicarbazide reacts with phenyl chloroformate to form an intermediate acylated salt.

-

Cyclodehydration : PPE facilitates intramolecular cyclization, eliminating HCl and forming the thiadiazole ring.

Optimization Challenges :

-

Excessive PPE (>20 g per 5 mmol substrate) is critical to prevent side reactions.

-

Solvent choice (e.g., chloroform) ensures homogeneity and temperature control.

Stepwise Synthesis via 2-Amino-1,3,4-Thiadiazole Intermediates

Intermediate Preparation Using Phosphorus Oxychloride

A patent describes the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using thiosemicarbazide, carboxylic acids, and phosphorus oxychloride. This intermediate can subsequently react with phenyl chloroformate to form the target carbamate.

Reaction Conditions :

-

Step 1 : Thiosemicarbazide (1 mol), benzoic acid (1 mol), and POCl₃ (2 mol) are refluxed in acetonitrile for 6 hours to yield 2-amino-5-phenyl-1,3,4-thiadiazole.

-

Step 2 : The amine intermediate reacts with phenyl chloroformate in dichloromethane with triethylamine (base) at 0–5°C.

Yield and Purity :

Advantages :

-

Enables modular substitution at the 5-position of the thiadiazole ring.

Carbamate Formation via Coupling Reactions

EDC/HOBt-Mediated Amidation

While typically used for amides, carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) can activate phenyl chloroformate for nucleophilic attack by 1,3,4-thiadiazol-2-amine.

Reaction Conditions :

-

Reagents : 2-Amino-1,3,4-thiadiazole (1 mmol), phenyl chloroformate (1.2 mmol), EDC (1.5 mmol), HOBt (1.5 mmol), acetonitrile (20 mL).

-

Procedure : Reaction stirred at room temperature for 12 hours, followed by aqueous workup.

Yield : Comparable amidation reactions achieve 55–65% yields.

Mechanistic Insights :

-

EDC activates the chloroformate, forming an O-acylisourea intermediate.

-

HOBt suppresses racemization and enhances coupling efficiency.

Alternative Thiourea-Based Routes

Cyclization of Thiourea Derivatives

Bis-thiourea derivatives, such as 1,1′-(hexane-1,6-diyl)bis(3-phenylthiourea), undergo cyclization with hydrazonoyl chlorides or α-haloketones to form thiadiazole rings. Subsequent carbamation introduces the phenyl group.

Reaction Conditions :

-

Step 1 : Thiourea derivative reacts with phenacyl bromide in ethanol/triethylamine to form thiadiazole.

-

Step 2 : Carbamate formation via phenyl chloroformate under ice-cooled conditions.

Yield : Bis-thiadiazole synthesis yields 47–67%, suggesting ~40–50% efficiency for monocarbamation.

Limitations :

-

Multi-step synthesis increases complexity and cost.

-

Low solubility of intermediates necessitates polar solvents.

Comparative Analysis of Preparation Methods

Mechanistic and Optimization Insights

Role of Bases in Carbamate Formation

Triethylamine is widely used to scavenge HCl during carbamation, but excessive amounts can lead to ester hydrolysis. Optimal base stoichiometry (1.5–2.0 equivalents) balances reactivity and stability.

Solvent Effects

Chemical Reactions Analysis

Phenyl 1,3,4-thiadiazol-2-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Biological Activities

Antimicrobial Activity : Phenyl 1,3,4-thiadiazol-2-ylcarbamate exhibits significant antimicrobial effects against various bacterial strains. Its mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies have shown minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against different strains .

Antifungal Activity : The compound has demonstrated efficacy against several fungal pathogens. The antifungal mechanism may involve interference with fungal cell membrane synthesis.

Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, significantly reducing cell viability in Caco-2 and A549 cells at concentrations as low as 10 µM. Its anticancer activity is believed to result from its ability to induce apoptosis and inhibit cancer cell proliferation .

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Activity Study : A study evaluated the cytotoxic effects on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited potent activity with MICs ranging from 0.5 to 8 µg/mL depending on the strain tested .

- In Silico Studies : Theoretical studies have explored the optical and inhibitory activity against SHP1 (Src homology-2 domain-containing protein tyrosine phosphatase 1), indicating potential for further therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of Phenyl 1,3,4-thiadiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The thiadiazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazole Derivatives

Structural and Functional Differences

The 1,3,4-thiadiazole scaffold is versatile, with substituents dictating reactivity and applications. Below is a comparative analysis of key derivatives:

Key Observations:

Carbamate vs. Mercapto Groups: The carbamate group in this compound enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., coupling reactions). In contrast, mercapto (-SH) derivatives exhibit thiol-specific reactivity, such as disulfide bond formation or metal chelation . Solubility: Carbamate derivatives generally have higher polarity and better solubility in polar solvents (e.g., DMSO, methanol) compared to mercapto analogs.

Benzodioxine-Fused Thiadiazoles :

- Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide () incorporate a benzodioxine ring, increasing planarity and π-conjugation. This structural feature is advantageous in materials science but reduces synthetic flexibility compared to the simpler carbamate derivative .

Agrochemical vs. Pharmaceutical Focus :

Biological Activity

Phenyl 1,3,4-thiadiazol-2-ylcarbamate is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 221.24 g/mol. The compound features a thiadiazole ring which is known for its significant biological properties.

The primary biological activity attributed to this compound is its antibacterial effect. Research indicates that it inhibits the growth of various bacterial strains including Klebsiella pneumoniae and Staphylococcus hominis by disrupting essential biochemical pathways necessary for bacterial survival and proliferation. The mechanism likely involves interference with protein synthesis or cell wall integrity.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound. The following table summarizes key findings from various research articles:

These findings suggest that this compound exhibits potent antibacterial properties, particularly against resistant strains.

Antifungal Activity

In addition to its antibacterial effects, this compound has also been investigated for antifungal activity. A study highlighted its efficacy against Phytophthora infestans, with an EC50 value significantly lower than that of standard antifungal agents . This positions the compound as a potential candidate for agricultural applications in disease management.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers synthesized several analogs and tested their biological activities:

- Synthesis : Derivatives were created through acylation reactions involving phenylthiosemicarbazide.

- Biological Evaluation : The synthesized compounds were tested for antibacterial and antifungal activities.

- Results : Some derivatives showed enhanced activity compared to the parent compound, indicating that structural modifications could lead to improved efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Phenyl 1,3,4-thiadiazol-2-ylcarbamate derivatives, and how are they optimized?

- Methodological Answer : The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediates. For example, a two-step procedure yields 5-substituted thiadiazole derivatives via alkylation with diverse reagents . Alternatively, the Pinner reaction enables efficient coupling of aromatic carbonitriles with hydrazine hydrate and Lawesson’s reagent to form tetrazine-linked thiadiazoles . Optimization focuses on solvent selection (e.g., DMF or ethanol), reaction time (6–24 hours), and temperature (60–100°C).

| Synthetic Method | Key Reagents | Conditions | Reference |

|---|---|---|---|

| Heterocyclization + Alkylation | Carbon disulfide, alkyl halides | 60°C, 12h | |

| Pinner Reaction | Lawesson’s reagent, hydrazine | 100°C, 6h |

Q. How are spectroscopic and chromatographic techniques applied to characterize these compounds?

- Methodological Answer :

- 1H NMR : Used to confirm substituent positions and alkylation efficacy (e.g., methylene protons in sulfanylacetic acid derivatives appear as singlets at δ 3.8–4.2 ppm) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole ring vibrations (C=N, ~1600 cm⁻¹) .

- TLC : Monitors reaction progress using silica gel plates and ethyl acetate/hexane (1:3) as eluent .

Q. What biological activities are associated with 1,3,4-thiadiazole derivatives, and how are preliminary assays designed?

- Methodological Answer : Derivatives exhibit anticonvulsant, antifungal, and anticancer properties. Initial screening involves:

- Anticancer Assays : MTT tests against cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Antifungal Assays : Agar diffusion against Candida albicans or Aspergillus niger .

- Dose-Response Curves : IC₅₀ values calculated using nonlinear regression models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data for thiadiazole derivatives?

- Methodological Answer : SAR analysis correlates substituent effects with activity. For example:

-

Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antifungal activity but reduce solubility .

-

Alkyl chain length in sulfanylacetic acid derivatives impacts anticonvulsant efficacy (optimal: C2–C4 chains) . Contradictions arise when hydrophobic substituents improve membrane permeability but increase toxicity. Multivariate analysis (e.g., PCA) resolves such trade-offs .

Substituent Biological Activity (IC₅₀, μM) Toxicity (LD₅₀, μM) -CH₃ 15.2 (Anticancer) 120 -NO₂ 8.7 (Antifungal) 85

Q. What computational strategies predict the binding modes of thiadiazole derivatives to biological targets?

- Methodological Answer :

- 3D-QSAR : CoMFA or CoMSIA models map electrostatic/hydrophobic fields to activity trends .

- Molecular Docking : Autodock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- MD Simulations : Validate docking poses by simulating ligand-protein stability over 100 ns trajectories .

Q. How can crystallographic data contradictions be addressed during structure refinement?

- Methodological Answer : Discrepancies in unit cell parameters or thermal motion are resolved using:

- SHELX Suite : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding via HKLF 4 files .

- Twinned Data : SHELXE handles pseudo-merohedral twinning by iterative density modification .

Q. What experimental design approaches optimize reaction conditions for novel derivatives?

- Methodological Answer : Central Composite Design (CCD) or Box-Behnken models statistically optimize variables (e.g., temperature, reagent ratio). For example:

-

Response Surface Methodology (RSM) : Maximizes yield by modeling interactions between catalyst concentration (5–15 mol%) and reaction time (4–12h) .

Factor Low Level High Level Optimal Value Temperature (°C) 60 100 80 Catalyst (mol%) 5 15 10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.